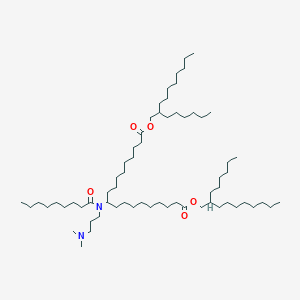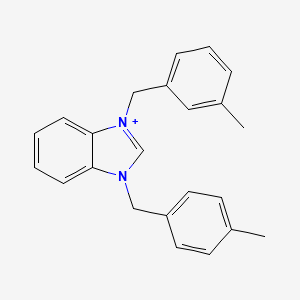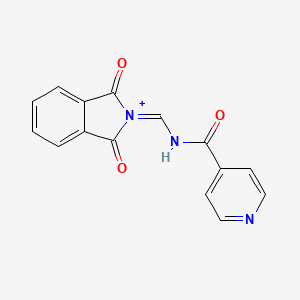
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Sustainable and environmentally friendly synthetic approaches are emphasized, such as solventless reactions and green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .
Major Products Formed
Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.
Biology: Investigated for its potential as a ligand for dopamine receptors and other biological targets.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives, such as phthalimide and its various substituted forms . These compounds share a common structural motif but differ in their substitution patterns and specific applications.
Uniqueness
N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C15H10N3O3+ |
|---|---|
Molekulargewicht |
280.26 g/mol |
IUPAC-Name |
N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1 |
InChI-Schlüssel |
TUYVVHIHRKWMRR-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)

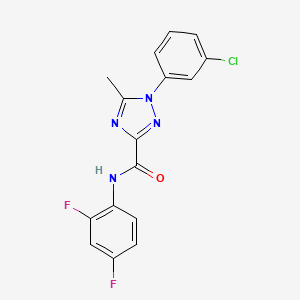

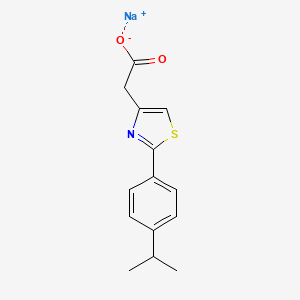
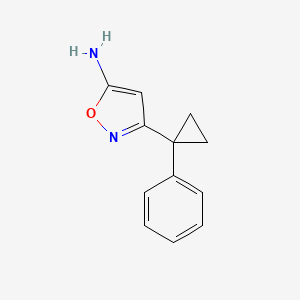
![Ethyl (7-hydroxy-5-phenethyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycinate](/img/structure/B13362376.png)
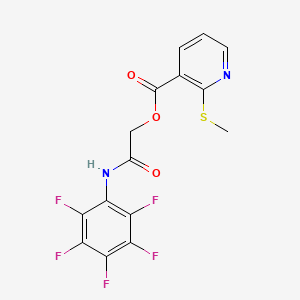
![4-(4-hydroxyquinazolin-2-yl)-N-[5-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]butanamide](/img/structure/B13362389.png)
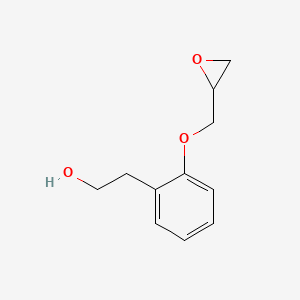
![2-Methyl-3-[6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362397.png)
![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
